molecular formula C3H2Cl2O B1265527 3,3-dichloroprop-2-enal CAS No. 2648-51-3

3,3-dichloroprop-2-enal

Cat. No.: B1265527
CAS No.: 2648-51-3
M. Wt: 124.95 g/mol
InChI Key: YCOYDSQEOWWYDT-UHFFFAOYSA-N
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Description

3,3-dichloroprop-2-enal: is an organic compound with the molecular formula C3H2Cl2O . It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the third carbon of the propenal structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-dichloroprop-2-enal can be synthesized through the addition of carbon tetrachloride to vinyl butyl ether. The reaction involves the formation of an intermediate, which is then hydrolyzed to yield this compound . Another method involves the reaction of propane, 1,1,1,3-tetrachloro-3-ethoxy with a suitable reagent .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acrolein under controlled conditions. The process involves the use of chlorine gas and a catalyst to facilitate the addition of chlorine atoms to the acrolein molecule .

Chemical Reactions Analysis

Types of Reactions: 3,3-dichloroprop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Used in condensation reactions to facilitate the formation of cyclic products.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace chlorine atoms.

Major Products Formed:

Scientific Research Applications

3,3-dichloroprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dichloroprop-2-enal involves its reactivity towards nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding. This reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing chlorine atoms, which make the molecule highly reactive .

Comparison with Similar Compounds

  • 3,3-Dichloropropenal
  • 2,3,3-Trichloroacryloyl Chloride
  • 3,3-Dichloroprop-2-enal

Comparison: this compound is unique due to its specific reactivity and the presence of two chlorine atoms on the third carbon. This makes it more reactive compared to similar compounds like 3,3-Dichloropropenal, which has only one chlorine atom. The presence of two chlorine atoms enhances its electrophilic nature, making it more suitable for certain chemical reactions .

Properties

IUPAC Name

3,3-dichloroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDSQEOWWYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181071
Record name 3,3-Dichloroacrolein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2648-51-3
Record name 3,3-Dichloro-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2648-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichloroacrolein
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Record name 3,3-Dichloroacrolein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloroprop-2-enal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions of 3,3-Dichloroacrolein with carbonyl compounds, and what are the resulting products?

A1: 3,3-Dichloroacrolein exhibits reactivity towards both cyclic and acyclic carbonyl compounds. [, , ] These reactions typically involve a condensation step, where the carbonyl compound acts as a nucleophile, followed by a cyclization reaction. This sequence leads to the formation of valuable 2H-pyran-2-one derivatives. These heterocyclic compounds are important building blocks in organic synthesis and are found in various natural products and pharmaceuticals.

  • Reference:

Q2: How do reaction conditions influence the outcome when using 3,3-Dichloroacrolein as a reagent?

A2: Research highlights the significant impact of reaction conditions on the outcome of reactions involving 3,3-Dichloroacrolein. [] For example, the addition of bromomalonic ester to α,β-unsaturated aldehydes, including 3,3-Dichloroacrolein, can lead to different products depending on factors such as solvent, temperature, and catalyst. Careful control over these parameters enables chemists to direct the reaction towards the desired regioisomer or product.

  • Reference:

Q3: What are the potential applications of 3,3-Dichloroacrolein in synthetic chemistry?

A3: 3,3-Dichloroacrolein's unique reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, particularly 2H-pyran-2-ones. [, , ] These heterocycles are important structural motifs found in many natural products and pharmaceuticals, showcasing the compound's potential for drug discovery and development. Further research exploring its reactivity and optimizing reaction conditions could lead to new synthetic methodologies and the development of novel compounds with diverse applications.

  • Reference:

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